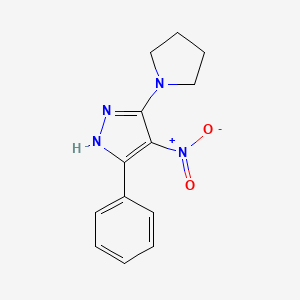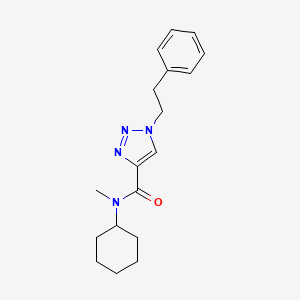![molecular formula C23H17Cl2N3O2S B4899408 2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4899408.png)
2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide, also known as DCCB, is a chemical compound that has been widely studied for its potential applications in the field of medicine and agriculture. This compound belongs to the class of benzamides and has been found to exhibit various biological activities that make it a promising candidate for further research.
作用機序
The mechanism of action of 2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDACs, which are involved in the regulation of inflammation, angiogenesis, and cell proliferation.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to increase the levels of antioxidant enzymes such as SOD and CAT, which protect cells from oxidative stress. In addition, this compound has been found to inhibit the growth and invasion of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits good solubility in various solvents, which makes it easy to handle in lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied, and its biological activity may vary depending on the experimental conditions.
将来の方向性
There are several future directions for the research on 2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide. One potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Another potential direction is to explore the potential of this compound as a therapeutic agent for various diseases such as cancer, arthritis, and diabetes. Furthermore, the development of novel derivatives of this compound with improved biological activity and selectivity is also an area of future research.
合成法
The synthesis of 2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzoic acid and cinnamic acid to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield.
科学的研究の応用
2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been found to exhibit anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various diseases such as arthritis, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
2,4-dichloro-N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S/c24-16-10-11-19(20(25)13-16)22(30)26-17-7-4-8-18(14-17)27-23(31)28-21(29)12-9-15-5-2-1-3-6-15/h1-14H,(H,26,30)(H2,27,28,29,31)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCUQIWFWQGTMP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4899325.png)
![3-chloro-N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899329.png)
![ethyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4899336.png)
![ethyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4899340.png)
![2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4899347.png)


![5-({[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4899366.png)


![3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B4899394.png)
![4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4899418.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4899433.png)